![molecular formula C15H16ClNO2 B2402758 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide CAS No. 2411283-36-6](/img/structure/B2402758.png)
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide, commonly known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. CB13 has gained significant interest in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
CB13 binds to the CB1 receptor, which is primarily found in the central nervous system. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release. CB13 has also been shown to have an allosteric modulatory effect on the CB1 receptor, which enhances its binding affinity to endocannabinoids.
Biochemical and Physiological Effects
CB13 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. CB13 has also been shown to reduce anxiety and improve cognitive function in animal models of anxiety and depression. Additionally, CB13 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CB13 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in a wide range of physiological processes. However, the main limitation of using CB13 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CB13. One potential avenue is the development of CB13-based therapeutics for the treatment of neurological disorders. Another potential area of research is the investigation of the allosteric modulatory effect of CB13 on the CB1 receptor, which could lead to the development of novel drugs that target this receptor. Additionally, further studies are needed to elucidate the full spectrum of CB13's pharmacological effects and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of CB13 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-chlorobenzyl alcohol, which is then converted to the corresponding chloride. The chloride is then reacted with 3-hydroxytetrahydrofuran to obtain the desired oxolane ring. The final step involves the addition of but-2-ynoic acid to the oxolane ring, resulting in the formation of CB13.
Applications De Recherche Scientifique
CB13 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. CB13 has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-3-14(18)17-15(8-9-19-11-15)10-12-4-6-13(16)7-5-12/h4-7H,8-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKAHBHSVPKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

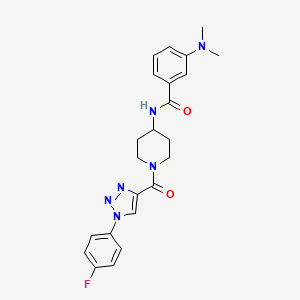
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)
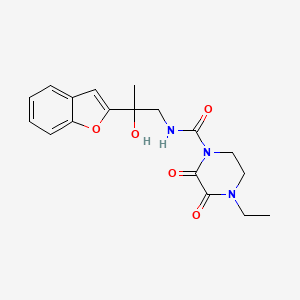
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)
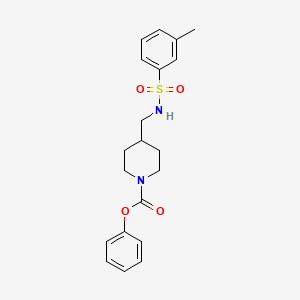
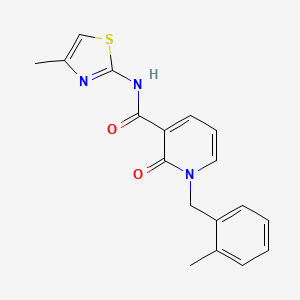
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
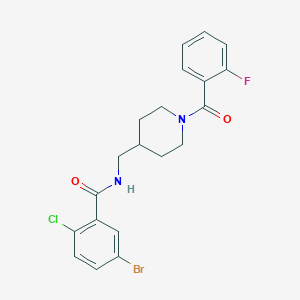
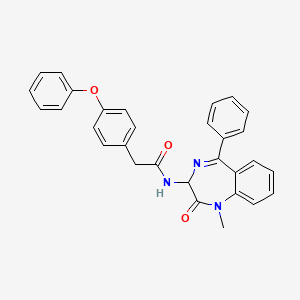
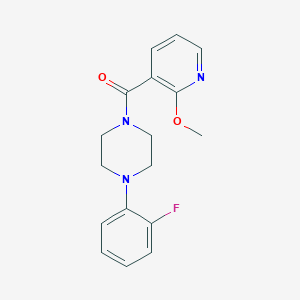
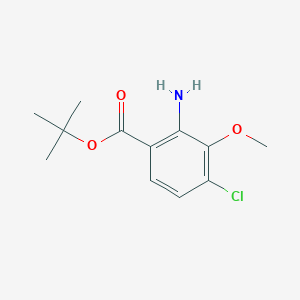
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)